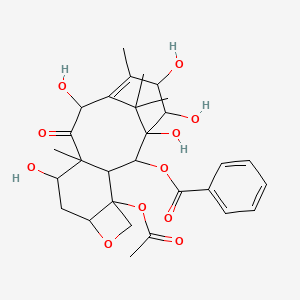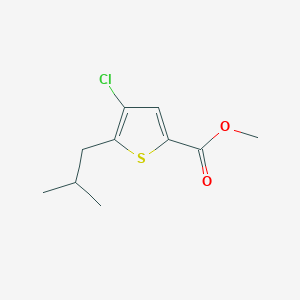
Methyl 4-chloro-5-isobutylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-isobutylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of methyl 4-chloro-5-isobutylthiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) refluxing in dry methanol (MeOH) . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-chloro-5-isobutylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiol derivatives.
Scientific Research Applications
Methyl 4-chloro-5-isobutylthiophene-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-isobutylthiophene-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as voltage-gated sodium channel blockers, which can inhibit the transmission of nerve impulses, making them useful as local anesthetics . Other derivatives may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Methyl 4-chloro-5-isobutylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylate derivatives: These compounds share similar chemical properties and applications but differ in their specific substituents and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C10H13ClO2S |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
methyl 4-chloro-5-(2-methylpropyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H13ClO2S/c1-6(2)4-8-7(11)5-9(14-8)10(12)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
CBVKOLOLEOSWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(S1)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


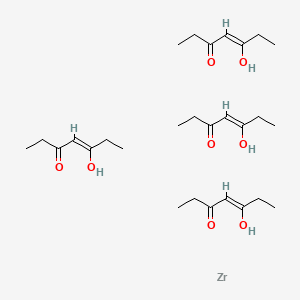

![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)
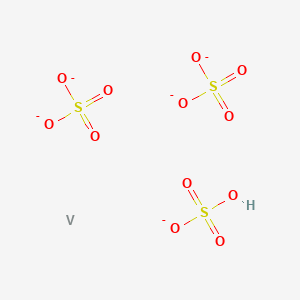

![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
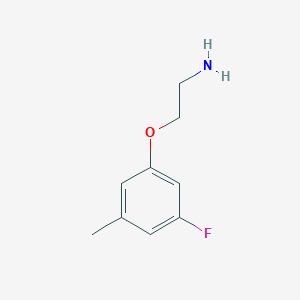




![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
